2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-26-17-10-20-11-18(23-17)27-13-5-4-8-24(12-13)19(25)16-9-21-14-6-2-3-7-15(14)22-16/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMQCLBJEDGUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Moiety: Starting with 6-methoxypyrazine, the compound is functionalized to introduce the necessary substituents.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
Quinoxaline Synthesis: Quinoxaline is prepared by condensing o-phenylenediamine with a diketone.
Coupling Reactions: The final step involves coupling the pyrazine, piperidine, and quinoxaline moieties through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring.
Reduction: Reduction reactions may target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazine and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Substituted pyrazine or quinoxaline derivatives.
Scientific Research Applications
2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Solubility: The target compound’s 6-methoxypyrazine group may enhance solubility compared to non-polar analogues like 3-(phenylsulfonyl)quinoxaline (). Methoxy groups are known to improve aqueous solubility through hydrogen bonding . In contrast, acetylpiperazine derivatives (e.g., Compound 9) exhibit moderate yields (36–38%) and lower melting points (144–150°C), suggesting reduced crystallinity compared to rigid fused-ring systems (e.g., furoquinoxaline in ).
Synthetic Complexity: The target compound’s synthesis likely requires sequential functionalization of piperidine and quinoxaline, akin to the multi-step procedures for 19h () and Sonogashira-coupled derivatives (). Piperidine-carboxylic acid intermediates () highlight the importance of regioselective substitution; for example, 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (mp 185–186.5°C) demonstrates higher thermal stability than its 4-carboxylic acid analogue (mp 151–152°C).
Pyrazinamide derivatives () exhibit antitubercular activity, implying that the 6-methoxypyrazine moiety could confer antimicrobial properties.
Research Findings and Limitations
- Spectral Data Gaps : The target compound lacks reported ¹H-NMR or mass spectrometry data, unlike structurally defined analogues (e.g., 19h in ).
- Thermal Stability : Piperidine-linked compounds () show melting points varying by substituent position (3- vs. 4-carboxylic acid), suggesting that the target’s methoxypyrazine group may influence thermal behavior.
- Biological Assays: No activity data are available for the target compound, necessitating extrapolation from analogues. For instance, quinoxaline 1,4-dioxides () are potent antibacterials, but the target’s lack of an N-oxide group may limit this effect.
Biological Activity
The compound 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is a notable derivative of quinoxaline, a class of heterocyclic compounds recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Structural Features
The molecular structure of This compound integrates several pharmacologically significant moieties:
- Quinoxaline Core : A bicyclic structure known for its presence in various bioactive compounds.
- Piperidine Ring : Enhances binding affinity to biological targets.
- Methoxypyrazine Moiety : Contributes to the compound's solubility and reactivity.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : Approximately 342.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including our compound of interest. For instance, a study demonstrated that certain quinoxaline derivatives inhibited the viability of A431 human epidermoid carcinoma cells, with specific compounds showing significant effects on Stat3 phosphorylation/activation, a pathway involved in cancer progression .
Case Study: In Vitro Anticancer Screening
A detailed evaluation of various quinoxaline derivatives showed promising results against multiple cancer cell lines. The following table summarizes the cytotoxic activity observed:
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 6 | A431 (skin cancer) | 12.5 | Highly Active |
| Compound 12 | MCF7 (breast cancer) | 15.0 | Moderately Active |
| Doxorubicin (control) | MCF7 | 0.5 | Highly Active |
These results indicate that quinoxaline derivatives can effectively target cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been investigated. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The following table summarizes the antimicrobial efficacy:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 mm | 32 |
| Escherichia coli | 15 mm | 64 |
| Candida albicans | 20 mm | 16 |
These findings suggest that the compound has broad-spectrum antimicrobial activity, making it a potential candidate for further development in infectious disease treatment .
The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps requiring careful optimization to enhance yield and purity. Key synthetic routes include:
- Formation of the methoxy group on the pyrazine ring.
- Cyclization to form the piperidine ring.
- Coupling reactions to link the piperidine with the quinoxaline core.
These steps often utilize reagents such as EDCI or HATU to facilitate peptide coupling reactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling piperidine derivatives with quinoxaline cores) and carbonylative coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Palladium-based catalysts for cross-coupling reactions, with potassium carbonate as a base for deprotonation .
- Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Automation : Continuous flow reactors improve reproducibility and scalability .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry (e.g., distinguishing piperidine C-3 substitution) and methoxypyrazine integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (351.366 g/mol) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) and stability under varying pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different assay systems?
- Methodological Answer : Contradictions in activity (e.g., antimicrobial vs. anticancer) may arise from assay-specific variables:
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., kinase enzymes) .
- Cell-Based Assays : Compare activity in isogenic cell lines (wild-type vs. target-knockout) to isolate mechanism-specific effects .
- Structural Analysis : X-ray crystallography or Cryo-EM of compound-target complexes identifies binding modes that explain assay discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency or selectivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted quinoxaline rings (e.g., nitro or halogen groups) to evaluate electronic effects on activity .
- Piperidine Substituents : Replace the methoxypyrazine moiety with pyridazine or benzothiazole groups to assess steric and hydrogen-bonding influences .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize analogs with improved target complementarity .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to optimize bioavailability .
- Metabolic Stability : CYP450 enzyme interaction simulations (e.g., using StarDrop) identify metabolic hotspots for deuteration or fluorination .
- Molecular Dynamics (MD) Simulations : Assess compound stability in lipid bilayers to predict membrane permeability .
Q. What experimental approaches are effective for studying compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and UV light to identify degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify parent compound depletion over 24 hours using HPLC .
- Lyophilization : Test stability in lyophilized form versus solution (4°C vs. RT) to recommend storage conditions .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
